
2,4-ジブロモ-5-フルオロアニソール
概要
説明
“2,4-Dibromo-5-fluoroanisole” is an organic compound that belongs to the class of aryl halides. It is used as an intermediate for pharmaceuticals . It is a colorless to pale yellow solid with a melting point of 81-83°C.
Synthesis Analysis
The synthesis of “2,4-Dibromo-5-fluoroanisole” involves a reaction between 2,4-dibromophenol and 5-fluoroanisole in the presence of a catalyst. The resulting product can be purified using recrystallization or chromatography.
Molecular Structure Analysis
The molecular formula of “2,4-Dibromo-5-fluoroanisole” is C7H5Br2FO . The InChI code is 1S/C7H5Br2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 .
Chemical Reactions Analysis
“2,4-Dibromo-5-fluoroanisole” has been used in the synthesis of various organic compounds, as a reagent for the preparation of derivatives, and for the determination of the structure of organic compounds.
Physical and Chemical Properties Analysis
“2,4-Dibromo-5-fluoroanisole” has a molecular weight of 283.92 g/mol and a density of 1.9 g/cm³. Its solubility in water is low (0.8 mg/L at 25°C), but it is soluble in organic solvents such as ethanol, ether, and acetone. It has a boiling point of 249-250°C at 760 mmHg and a vapor pressure of <1x10-4 mmHg at 20°C.
科学的研究の応用
クロマトグラフィーおよび質量分析
2,4-ジブロモ-5-フルオロアニソールは、その独自の分子構造により、クロマトグラフィーおよび質量分析において標準物質または参照物質として使用されています。 この物質は、機器の校正やその他の物質の正確な測定を保証するのに役立ちます .
薬理学研究
薬理学において、この化合物はより複雑な分子の合成における中間体として役立ちます。 ハロゲン化された構造は、特に新しい医薬品の開発に役立ちます。この化合物は、その潜在的な生物活性のために、有効成分(API)に組み込むことができます.
材料科学
この化合物の特性は、さまざまな材料中のハロゲン化化合物の挙動を研究する材料科学において貴重です。 この物質は、表面特性を変更したり、特定の特性を持つ新しいポリマー構造を作成したりするために使用できます .
分析化学
分析化学において、2,4-ジブロモ-5-フルオロアニソールは、方法開発およびバリデーションに使用されます。 この物質は、分析技術の効果を比較するために、試薬または対照物質として頻繁に使用されます .
有機合成
この化学物質は、特に鈴木・宮浦カップリング反応において、有機合成において重要な役割を果たします。 この物質は、さまざまな有機分子の開発において重要なビアリール化合物を生成するための前駆体として機能します .
生化学
生化学において、2,4-ジブロモ-5-フルオロアニソールは、特にハロゲン化された基質を含む酵素-基質相互作用を研究するために使用されます。 この物質は、酵素の特異性と触媒作用のメカニズムを理解するのに役立ちます .
環境研究
最後に、環境研究において、この物質は、ハロゲン化有機化合物が生態系に与える影響を研究するために使用されます。 研究者は、この物質の分解生成物とその環境健康への影響を調査することができます .
Safety and Hazards
The safety information for “2,4-Dibromo-5-fluoroanisole” indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Relevant Papers
There are several papers and documents related to “2,4-Dibromo-5-fluoroanisole” available for further reading . These documents provide more detailed information about the compound, including its properties, synthesis, and applications.
作用機序
Target of Action
It is often used in scientific research for studying reactions and synthesizing new compounds.
Mode of Action
It is known to be used in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of sm coupling reactions, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
Its unique properties make it valuable for studying reactions and synthesizing new compounds.
Action Environment
The success of sm coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
生化学分析
Biochemical Properties
2,4-Dibromo-5-fluoroanisole plays a role in various biochemical reactions, particularly in nucleophilic aromatic substitution (S_NAr) reactions due to the electron-withdrawing effects of the bromine atoms. This compound interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo metal-halogen exchange reactions with organometallic reagents, which are catalyzed by enzymes such as cytochrome P450. The nature of these interactions involves the deactivation of the aromatic ring towards electrophilic substitution reactions, making it susceptible to nucleophilic attack under harsh conditions.
Cellular Effects
Molecular Mechanism
At the molecular level, 2,4-Dibromo-5-fluoroanisole exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s bromine atoms can participate in halogen bonding, which influences its binding affinity to target proteins and enzymes. Additionally, the fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dibromo-5-fluoroanisole can change over time due to its stability and degradation . The compound is stable at room temperature but should be stored at 2-8°C to maintain its purity . Long-term exposure to light and air can lead to degradation, potentially altering its biochemical properties and effects on cellular function . In vitro and in vivo studies have shown that the compound’s activity can diminish over time, necessitating proper storage and handling protocols .
Dosage Effects in Animal Models
The effects of 2,4-Dibromo-5-fluoroanisole vary with different dosages in animal models . At low doses, the compound may not exhibit significant biological activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response . High doses of 2,4-Dibromo-5-fluoroanisole can cause cellular toxicity, including oxidative stress and apoptosis . Careful dosage optimization is essential to minimize adverse effects in animal studies .
Metabolic Pathways
2,4-Dibromo-5-fluoroanisole is involved in metabolic pathways that include phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can undergo conjugation reactions with glutathione or other cofactors, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity.
Transport and Distribution
Within cells and tissues, 2,4-Dibromo-5-fluoroanisole is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its lipophilicity, enhanced by the fluorine atom, allows it to accumulate in lipid-rich compartments, affecting its localization and activity. The distribution of 2,4-Dibromo-5-fluoroanisole within tissues can influence its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 2,4-Dibromo-5-fluoroanisole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. Localization to these compartments can affect the compound’s activity and function, including its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of 2,4-Dibromo-5-fluoroanisole is crucial for elucidating its mechanism of action.
特性
IUPAC Name |
1,5-dibromo-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWJMNYYKSURFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479675 | |
| Record name | 2,4-DIBROMO-5-FLUOROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861928-16-7 | |
| Record name | 2,4-DIBROMO-5-FLUOROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


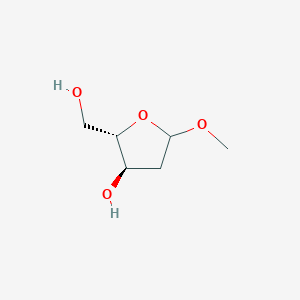
![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)

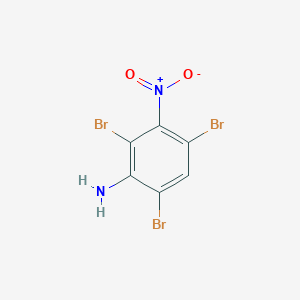

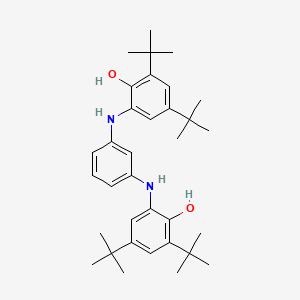
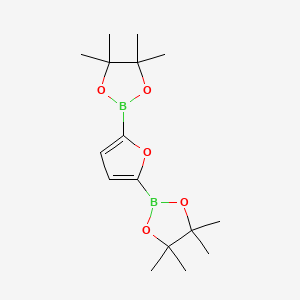

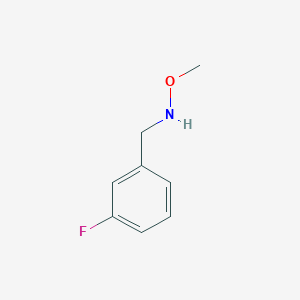
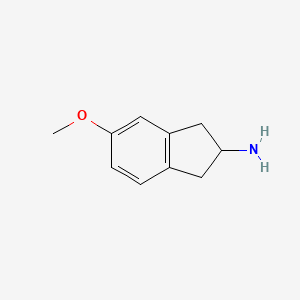


![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)

